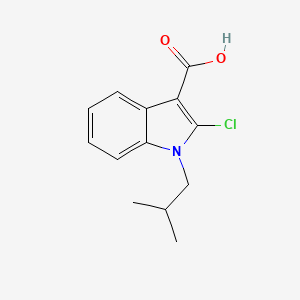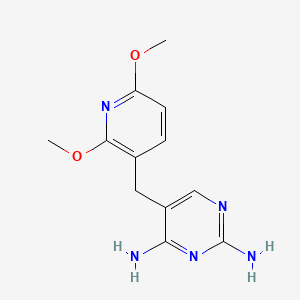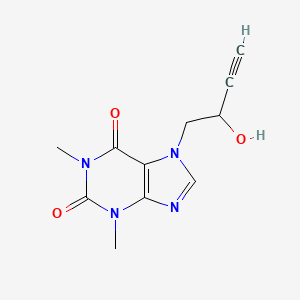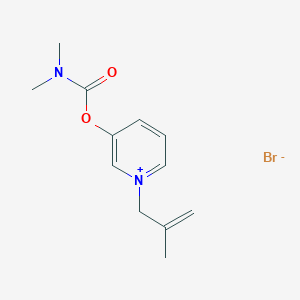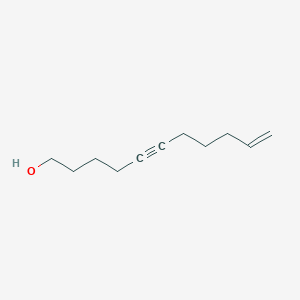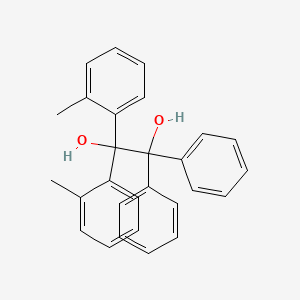
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is an organic compound characterized by its unique structure, which includes two methylphenyl groups and two diphenylethane groups attached to a central diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol typically involves the reaction of 2-methylphenylmagnesium bromide with benzophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ether. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-methylphenyl)-2,2-diphenylethane-1,2-diol
- 1,1-Bis(2-chlorophenyl)-2,2-diphenylethane-1,2-diol
- 1,1-Bis(2-methoxyphenyl)-2,2-diphenylethane-1,2-diol
Uniqueness
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is unique due to the presence of the 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the specific arrangement of the phenyl groups can lead to distinct electronic properties, further differentiating it from similar compounds.
Properties
CAS No. |
66149-41-5 |
|---|---|
Molecular Formula |
C28H26O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,1-bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)28(30,26-20-12-10-14-22(26)2)27(29,23-15-5-3-6-16-23)24-17-7-4-8-18-24/h3-20,29-30H,1-2H3 |
InChI Key |
OHKVRIVNMUXAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


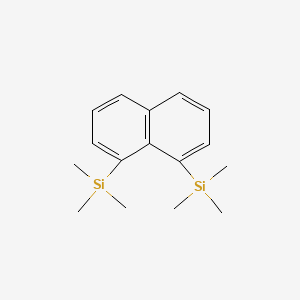
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
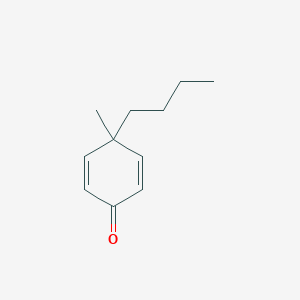
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
